molecular formula C6H10O3 B3376780 2-[(2S)-oxolan-2-yl]acetic acid CAS No. 1240504-10-2

2-[(2S)-oxolan-2-yl]acetic acid

Cat. No. B3376780
CAS RN: 1240504-10-2
M. Wt: 130.14 g/mol
InChI Key: IEDVQOXHVRVPIX-YFKPBYRVSA-N
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Description

2-[(2S)-oxolan-2-yl]acetic acid, also known as (2S)-Tetrahydro-2-furanacetic Acid, (S)-(Tetrahydrofuran-2-yl)acetic Acid, and (S)-2-(Tetrahydrofuran-2-yl)acetic Acid, is a useful research chemical . It is used in the preparation of heteroaryl substituted pyridines for the treatment of cystic fibrosis . The molecular weight is 130.14 and the molecular formula is C6H10O3 .


Molecular Structure Analysis

The molecular structure of 2-[(2S)-oxolan-2-yl]acetic acid consists of a five-membered oxolane ring attached to an acetic acid moiety . The canonical SMILES representation is C1CC(OC1)CC(=O)O .


Physical And Chemical Properties Analysis

2-[(2S)-oxolan-2-yl]acetic acid is a colorless, crystal-like solid with a mild odor. It has a molecular weight of 130.14 and a molecular formula of C6H10O3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Biostimulant in Agriculture

“2-[(2S)-oxolan-2-yl]acetic acid”, also known as acetic acid, has been proposed as a biostimulant under drought stress for major crops such as maize, cassava, and mung bean . It has been observed that a low dose (<50 mM) of acetic acid can induce drought tolerance and avoidance across a diverse range of plant species .

Inhibition of Root Growth

The concentration of the membrane permeable undissociated form of acetic acid selectively inhibits maize root growth . This inhibition of root growth is pH-dependent, with low pH exacerbating and high pH mitigating this inhibition .

Impact on Seedling Water Use

Acetic acid has been found to impact seedling water use and growth under deficit irrigation . For instance, 29 millimolar total acetic acid reduced transpiration, compared to lower and higher concentrations .

Oxidative Fermentation

Acetic acid bacteria (AAB) can incompletely oxidize various carbohydrates, alcohols, and related compounds to yield industrial products such as acetic acid, gluconic acid, galactonic acid, 2-keto-L-gulonic acid, dihydroxyacetone, miglitol, etc . This process is termed as AAB oxidative fermentation (AOF) .

Production of Acetic Acid from Ethanol

The oxidation of ethanol to acetic acid is a typical AOF process, which is divided into two steps . This process is carried out by the AAB genus Acetobacter .

Pharmaceutical Testing

“2-[(2S)-oxolan-2-yl]acetic acid” is used as a reference standard for pharmaceutical testing . High-quality reference standards are crucial for obtaining accurate results in pharmaceutical testing .

Safety and Hazards

The safety data sheet for 2-[(2S)-oxolan-2-yl]acetic acid indicates that it causes skin irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-[(2S)-oxolan-2-yl]acetic acid are not mentioned, research trends in related fields such as lactic acid production from lignocellulosic biomass and the use of two-stage anaerobic digestions suggest potential areas of interest .

properties

IUPAC Name

2-[(2S)-oxolan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVQOXHVRVPIX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S)-oxolan-2-yl]acetic acid

CAS RN

1240504-10-2
Record name 2-[(2S)-oxolan-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 90 g. (0.81 mole) 2-cyanomethyltetrahydrofuran, 130 g. (3.2 mole) sodium hydroxide, 250 ml. methanol and 300 ml. water was heated at reflux for 20 hours. The reaction mixture was evaporated in vacuo, the residue taken up in chloroform and acidified to pH 5 with 6N hydrochloric acid. The organic layer was separated, the aqueous phase extracted with chloroform, the combined extracts dried (MgSO4) and the solvent evaporated to give 62 g. of crude acid. Distillation afforded 52.6 g. of product, B.P. 110° C. (2 mm.). 1H-NMR (CDCl3) ppm (delta): 2.50 (d, 2H, CH2COOH), 11.10 (s, 1H, COOH).
Quantity
0.81 mol
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reactant
Reaction Step One
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3.2 mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Three
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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